molecular formula C12H9NO2 B135191 2-(Pyridin-2-yloxy)benzaldehyde CAS No. 141580-71-4

2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191
CAS No.: 141580-71-4
M. Wt: 199.2 g/mol
InChI Key: QCKZHTQRJYCZTD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a benzaldehyde moiety linked to a pyridine ring through an oxygen atom.

Preparation Methods

The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde attacks the chloropyridine, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-(Pyridin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(Pyridin-2-yloxy)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

2-(Pyridin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)benzaldehyde: Lacks the oxygen linkage, which may affect its reactivity and biological activity.

    2-(Pyridin-2-yloxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and applications.

    2-(Pyridin-2-yloxy)benzoic acid:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical transformations and a wide range of applications in various fields .

Properties

IUPAC Name

2-pyridin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZHTQRJYCZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597785
Record name 2-[(Pyridin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141580-71-4
Record name 2-[(Pyridin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzaldehyde (10.00 g, 81.9 mmol), 2-bromopyridine (26.91 g, 170.3 mmol), potassium carbonate (17.54 g, 126.9 mmol), and copper (2.60 g, 40.95 mmol) in pyridine (80 mls) was refluxed for 3 days. The reaction was then cooled to r.t., filtered through Celite, diluted with ethylacetate (500 mls) and washed with water (3×300mls). The organic was then dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, 9:1 hexanes:ether) to afford 16.21 g (99%)of 2-(2-pyridyloxy)benzaldehyde as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.91 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.6 g
Type
catalyst
Reaction Step One

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